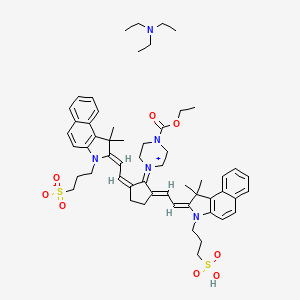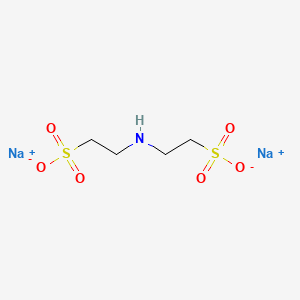
Erocainide
Übersicht
Beschreibung
Erocainide is a chemical compound primarily used in the treatment of heart rhythm disorders. It belongs to the class of antiarrhythmic agents and is known for its efficacy in managing conditions such as atrial fibrillation and ventricular tachycardia .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Erocainid kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Kombination spezifischer organischer Verbindungen beinhalten. Die Synthese umfasst typischerweise die Reaktion eines substituierten Anilins mit einem Chloracetylchlorid, gefolgt von weiteren chemischen Modifikationen, um die notwendigen funktionellen Gruppen einzuführen .
Industrielle Produktionsmethoden: Die industrielle Produktion von Erocainid beinhaltet die großtechnische chemische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst Schritte wie Reinigung, Kristallisation und Qualitätskontrolle, um die pharmazeutischen Standards zu erfüllen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Erocainid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Erocainid kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können Erocainid in seine reduzierten Formen umwandeln.
Substitution: Erocainid kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Die Bedingungen variieren je nach einzuführendem Substituenten, aber übliche Reagenzien sind Halogene und Nukleophile.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu Oxiden führen, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können .
Wissenschaftliche Forschungsanwendungen
Erocainid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung von Reaktionsmechanismen und Kinetik.
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf zelluläre Prozesse und Ionenkanäle.
Medizin: Primär zur Behandlung von Herzrhythmusstörungen eingesetzt.
Industrie: Verwendet bei der Entwicklung neuer Pharmazeutika und als Referenzstandard in der analytischen Chemie.
5. Wirkmechanismus
Erocainid entfaltet seine Wirkung durch Blockierung spannungsgesteuerter Natriumkanäle in Herzmuskelzellen. Diese Wirkung stabilisiert die neuronale Membran und hemmt die Ionenströme, die für die Initiierung und Leitung von Impulsen erforderlich sind. Dadurch verringert Erocainid die Erregbarkeit, die Leitungsgeschwindigkeit und die Automatie im Herzgewebe und kontrolliert so unregelmäßige Herzschläge .
Ähnliche Verbindungen:
Encainid: Ein weiteres Antiarrhythmikum mit ähnlichen Natriumkanal-blockierenden Eigenschaften.
Tocainid: Wird bei Kammerarrhythmien eingesetzt, wirkt wie Erocainid auf Natriumkanäle.
Einzigartigkeit: Erocainid ist einzigartig in seiner spezifischen Molekülstruktur, die ein eindeutiges pharmakokinetisches Profil und eine therapeutische Wirksamkeit bietet. Seine Fähigkeit, sowohl Vorhof- als auch Kammerarrhythmien zu behandeln, unterscheidet es von einigen anderen Antiarrhythmika .
Wirkmechanismus
Erocainide exerts its effects by blocking voltage-gated sodium channels in cardiac cells. This action stabilizes the neuronal membrane and inhibits the ionic fluxes required for the initiation and conduction of impulses. By doing so, this compound decreases excitability, conduction velocity, and automaticity in cardiac tissues, thereby managing irregular heartbeats .
Similar Compounds:
Encainide: Another antiarrhythmic agent with similar sodium channel blocking properties.
Tocainide: Used for ventricular arrhythmias, acts on sodium channels like this compound.
Uniqueness: this compound is unique in its specific molecular structure, which provides a distinct pharmacokinetic profile and therapeutic efficacy. Its ability to manage both atrial and ventricular arrhythmias sets it apart from some other antiarrhythmic agents .
Eigenschaften
IUPAC Name |
3-[(E)-[(2E)-2-[(4-chlorophenyl)methylidene]cyclohexylidene]amino]oxy-N,N-di(propan-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33ClN2O/c1-17(2)25(18(3)4)14-7-15-26-24-22-9-6-5-8-20(22)16-19-10-12-21(23)13-11-19/h10-13,16-18H,5-9,14-15H2,1-4H3/b20-16+,24-22+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURFYXOPVVMBNO-JZYPHBBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCON=C1CCCCC1=CC2=CC=C(C=C2)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCO/N=C/1\CCCC\C1=C/C2=CC=C(C=C2)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024693 | |
| Record name | (E)-2-(p-Chlorobenzylidene)cyclohexanone (E)-o-(3-(diisopropylamino)propyl)-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85750-38-5 | |
| Record name | Erocainide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085750385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-2-(p-Chlorobenzylidene)cyclohexanone (E)-o-(3-(diisopropylamino)propyl)-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EROCAINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ9QI3Q1LT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane](/img/structure/B1623728.png)












